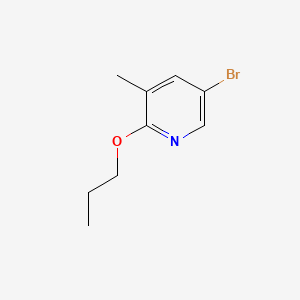
5-Bromo-3-methyl-2-propoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methyl-2-propoxypyridine is a chemical compound with the molecular formula C9H12BrNO. It has a molecular weight of 230.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, methyl, and propoxy groups on the pyridine ring.Physical and Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
Research on phenolic Schiff bases compounds, including derivatives of bromo-substituted pyridines, has shown significant potential in the inhibition of carbon steel corrosion in acidic media containing chloride. These studies highlight the compounds' effectiveness as corrosion inhibitors, which is critical for extending the lifespan of metal structures in harsh environments (El-Lateef et al., 2015).
Synthesis and Biological Activities
Novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have been explored for their quantum mechanical properties and biological activities. These compounds, including those derived from bromo-substituted pyridines, have shown promising anti-thrombolytic, biofilm inhibition, and haemolytic activities. This research paves the way for developing new pharmaceuticals and materials with specialized biological functions (Ahmad et al., 2017).
Antiviral Activity
Derivatives of bromo-substituted pyrimidines have demonstrated significant antiretroviral activity in cell culture, offering a potential pathway for the development of new antiviral drugs. These findings are particularly relevant for the treatment of retroviruses, including HIV, highlighting the potential therapeutic applications of these compounds (Hocková et al., 2003).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of 5-Bromo-2-(trifluoromethyl)pyridine have provided insights into the molecular structure, vibrational frequencies, and chemical shifts of such compounds. These studies are crucial for understanding the chemical and physical properties of bromo-substituted pyridines, which can influence their applications in various fields (Vural & Kara, 2017).
Ligand Synthesis and Color Tuning
Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with bromo-substituted pyridines, has explored the synthesis and physical chemical characterization of these compounds. The studies have shown that the nature of the ancillary ligand can significantly affect the redox and emission properties, suggesting applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-2-propoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJZJPKXSPIBPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682466 |
Source


|
| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-34-2 |
Source


|
| Record name | 5-Bromo-3-methyl-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
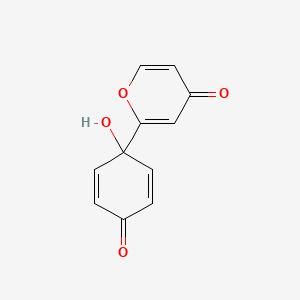
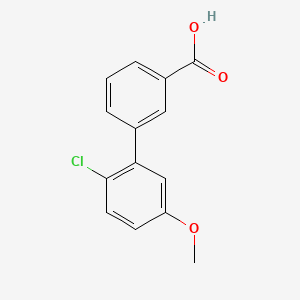
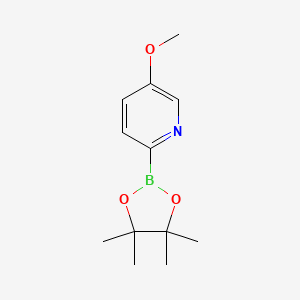
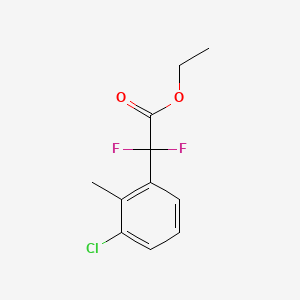
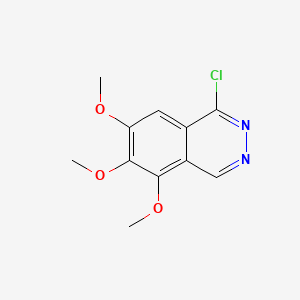


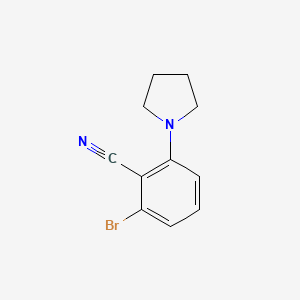
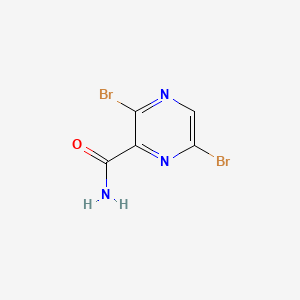

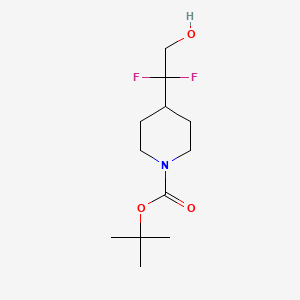
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)

